2-Methylbenzophenone
Overview
Description
2-Methylbenzophenone is an organic compound with the molecular formula C14H12O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to a methyl-substituted benzene ring . The average mass is 196.245 Da .Chemical Reactions Analysis
2-Methylbenzophenone has been used in light-driven reactions with a microfluidic photoreactor, resulting in improved yields and reaction rates .Physical And Chemical Properties Analysis
2-Methylbenzophenone is a liquid at 20°C with a density of 1.1±0.1 g/cm³ . It has a boiling point of 310.0±0.0 °C at 760 mmHg . The compound is insoluble in water .Scientific Research Applications
Microfluidic Photoreactor Development
2-Methylbenzophenone (2-MBPs) has been utilized in the development of microfluidic photoreactors . These reactors enable light-driven reactions with superior performance, achieving improved yields (up to >98%) and reaction rates (up to 0.240 mmol h−1) . This application is particularly significant in the field of photochemistry , where precise control over reaction conditions can lead to more efficient and selective synthesis processes.
Organic Synthesis
In organic synthesis, 2-Methylbenzophenone serves as a crucial intermediate. It has been used for the synthesis of 4-benzylated chromanones from coumarins with high yields (50–93%) and diastereoselectivity . This showcases its role in facilitating complex chemical transformations, which are valuable in synthesizing new molecules for pharmaceuticals and materials science.
Photophysics Research
The compound’s photophysical properties have been explored through electron-laser dual beam irradiation studies. Pulse radiolysis of 2-Methylbenzophenone in benzene has led to the observation of the triplet excited state, which decays by intramolecular hydrogen abstraction to form the photoenol . Such studies are essential for understanding the fundamental processes that occur in photochemical reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKXGQVRVAKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059618 | |
Record name | Methanone, (2-methylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzophenone | |
CAS RN |
131-58-8 | |
Record name | 2-Methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67362 | |
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Record name | Methanone, (2-methylphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, (2-methylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSN1480NFF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methylbenzophenone?
A1: 2-Methylbenzophenone has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.
Q2: What are the key spectroscopic features of 2-Methylbenzophenone?
A2: 2-Methylbenzophenone exhibits characteristic peaks in various spectroscopic analyses. For instance, its ESR (Electron Spin Resonance) spectrum reveals an unusual spin density distribution, particularly the non-equivalency of the two ortho-positions on the phenyl ring. [] This is further corroborated by ENDOR (Electron Nuclear Double Resonance) spectroscopy. [] Mass spectrometry reveals key fragmentation patterns, including the loss of substituents from the 3', 4', and 2' positions. []
Q3: What is the significance of photoenolization in 2-Methylbenzophenone chemistry?
A3: 2-Methylbenzophenone is known to undergo photoenolization upon UV irradiation. [, ] This process involves an intramolecular hydrogen abstraction from the methyl group by the excited carbonyl group, leading to the formation of both cis- and trans-enol isomers. [, ] These highly reactive enol intermediates can participate in various downstream reactions, expanding the synthetic utility of 2-Methylbenzophenone.
Q4: How can the photoenols of 2-Methylbenzophenone be utilized in synthesis?
A4: The photoenols of 2-Methylbenzophenone serve as versatile intermediates for the synthesis of diverse compounds. For instance, they can react with dienophiles like dimethyl acetylenedicarboxylate and tetracyanoethylene to yield phenyltetralin derivatives. [] Moreover, they readily undergo oxidation, forming products like 2-formylbenzophenones, 2-benzoylbenzoic acids, 3-phenylphthalides, and even anthraquinones via photo-Elbs cyclization. []
Q5: Can you describe the interaction of 2-Methylbenzophenone with Grignard reagents?
A5: 2-Methylbenzophenone reacts with Grignard reagents, potentially proceeding through a radical anion intermediate. [, , , ] Interestingly, the ESR spectrum of the radical generated during the reaction with a Grignard reagent differs from that of the potassium ketyl, suggesting a distinct species. [, ] This difference is attributed to the suppression of twisting vibrations due to aggregate formation. []
Q6: What are the catalytic applications of 2-Methylbenzophenone derivatives in organic synthesis?
A6: Derivatives of 2-Methylbenzophenone, upon activation with UV light, can act as photogenerated C-nucleophiles. [, ] This property has been exploited in iridium-catalyzed asymmetric allylic benzylation reactions, providing a mild and efficient method for forming new C-C bonds with high enantioselectivity. [] This methodology allows for the synthesis of complex molecules with tertiary and quaternary carbon centers. []
Q7: How does 2-Methylbenzophenone contribute to macromolecular click conjugations?
A7: 2-Methylbenzophenone derivatives can be employed in UV light-triggered Diels-Alder reactions for macromolecular click conjugations. [] Upon UV irradiation, these derivatives generate highly reactive cis-dienes in situ, which readily react with dienophiles, facilitating the efficient conjugation of polymeric building blocks. [] This approach offers spatial and temporal control over the conjugation process. []
Q8: How is computational chemistry used to understand the reactivity of 2-Methylbenzophenone?
A8: Computational tools like molecular mechanics and Density Functional Theory (DFT) provide insights into the reactivity and selectivity of 2-Methylbenzophenone in various reactions. For instance, in the acylation of toluene and naphthalene, computational studies help rationalize the observed selectivity patterns over different zeolite catalysts. [] By calculating strain energies, molecular dimensions, and interaction energies, researchers can predict and explain the outcomes of these reactions. []
Q9: Are there any studies on the biocatalytic potential of 2-Methylbenzophenone?
A9: Research has identified a novel carbonyl reductase enzyme (PasCR) from Pichia pastoris that exhibits activity towards bulky diaryl ketones, including 2-Methylbenzophenone. [] This enzyme demonstrates promising enantioselectivity, particularly in the reduction of 4-methylbenzophenone. [] Further exploration of such biocatalysts could lead to sustainable methods for the asymmetric synthesis of valuable chiral alcohols.
Q10: What are the environmental considerations related to 2-Methylbenzophenone?
A10: While 2-Methylbenzophenone has found applications in various fields, its presence in food packaging materials raises concerns about potential migration into foodstuffs. [] Studies have detected 2-Methylbenzophenone and other printing ink compounds in a range of food products, highlighting the need to assess its potential health effects and explore alternative packaging solutions. []
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